![molecular formula C10H8BrN5 B1414518 [1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl- CAS No. 1416918-74-5](/img/structure/B1414518.png)
[1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl-
Overview
Description
“[1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl-” is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound with three nitrogen atoms in its structure . These derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Synthesis Analysis
A new series of energetic compounds was designed and synthesized by assembling C–NO2, gem-dinitro, and C–NH2 or N → O with a [1,2,4]triazolo[5,1-c][1,2,4]triazine-fused ring, resulting in the formation of energetic compounds .Molecular Structure Analysis
The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms .Chemical Reactions Analysis
In one study, instead of the expected C-alkylation at the dinitromethyl group, the reaction of potassium salts of 7-(dialkylamino)[1,2,4]triazolo[4,3-a]-[1,3,5]triazin-5-ylmethanides with allyl and benzyl bromide led to alkylation at the N-1 and N-2 atoms of the triazole ring .Scientific Research Applications
Heterocyclic Compounds and Triazine Scaffolds
Triazines, including the 1,2,4-triazine derivatives, represent a significant class of heterocyclic compounds in medicinal chemistry, noted for their broad spectrum of biological activities. These compounds have been synthesized and evaluated across various models, displaying a wide range of pharmacological effects such as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus, given its potent pharmacological activity, is considered a core moiety of interest for drug development research (Verma, Sinha, & Bansal, 2019).
Triazole Derivatives and Patent Landscape
The triazole class, encompassing derivatives like 1,2,4-triazoles, has been of great interest due to its structural versatility and significant biological activities. The interest in these compounds has led to the development of new synthetic methods and the evaluation of their potential uses across various therapeutic areas, including anti-inflammatory, antimicrobial, and antiviral properties. Recent patent reviews highlight the importance of 1,2,4-triazole derivatives in the pharmaceutical sector, emphasizing the need for more efficient and sustainable synthetic approaches to these compounds (Ferreira et al., 2013).
Synthesis and Biological Features of 1,2,4-Triazoles
The synthesis and evaluation of biologically active 1,2,4-triazole derivatives have been a promising direction in scientific research. These compounds exhibit a variety of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The extensive literature on 1,2,4-triazoles underscores their significance in the search for new biologically active substances, with numerous studies highlighting their potential in various therapeutic applications (Ohloblina, 2022).
Antitumor Activities of Triazine Derivatives
The exploration of 1,2,3-triazines and their benzo- and hetero-fused derivatives has revealed a broad spectrum of biological activities, including antitumor properties. These compounds have demonstrated efficacy against various cancer cell lines, making them promising scaffolds for the development of new anticancer drugs. The synthesis of these molecules is relatively straightforward, which enhances their potential in antitumor compound development (Cascioferro et al., 2017).
Eco-Friendly Synthesis of 1,2,4-Triazine Derivatives
The synthesis of 1,2,4-triazine derivatives has been subject to significant research, with a focus on eco-friendly methods. The widespread interest in these compounds is attributed to their diverse applications, including in agriculture, pharmaceuticals, and materials science. The development of sustainable synthesis methods for 1,2,4-triazines is crucial for their continued use and exploration in various scientific and industrial fields (Rani & Kumari, 2020).
Future Directions
properties
IUPAC Name |
7-bromo-3-phenyl-1,4-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5/c11-9-12-10-14-13-8(6-16(10)15-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWAGSSFGSZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC2=NC(=NN21)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



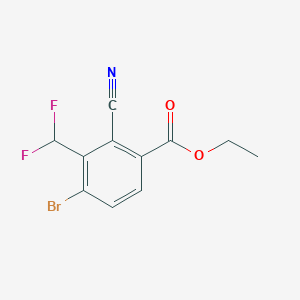
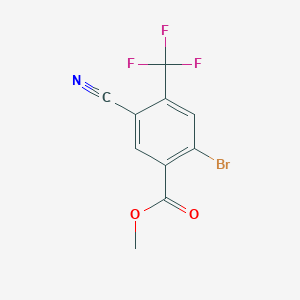
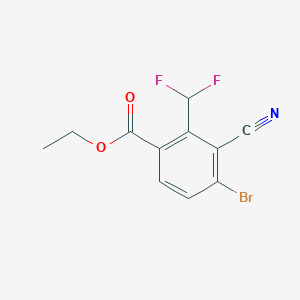
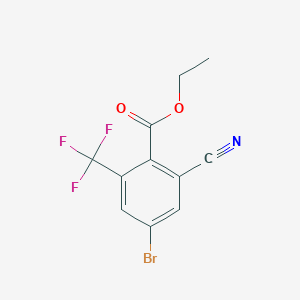
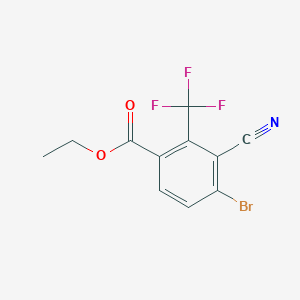
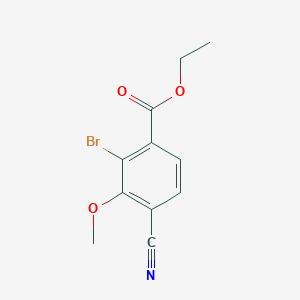
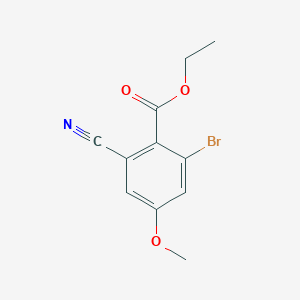
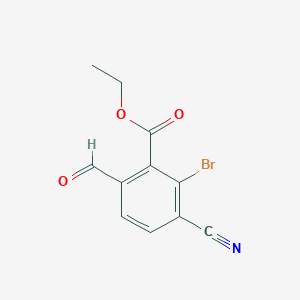

![3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414450.png)
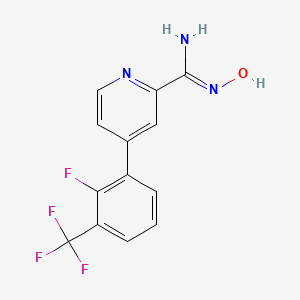
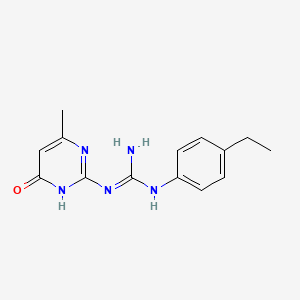
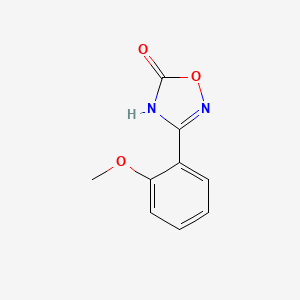
![(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid](/img/structure/B1414458.png)